Neoisostegane
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Overview
Description
Neoisostegane is a lactone and a lignan.
Neoisostegane is a natural product found in Steganotaenia araliacea with data available.
Scientific Research Applications
Scientific Research Applications of Neoisostegane
Structural Analysis and Synthesis
Neoisostegane has been a subject of interest in the field of natural product chemistry, primarily for its unique structure. It was identified as the first naturally occurring steganin without a functional group at C-5, setting it apart from other steganins which typically have three methoxyls and one methylenedioxy moiety. Its structure was elucidated through meticulous comparison of pmr coupling constants with synthetic steganes, among other methods. Additionally, its thermal isomerization properties were studied to confirm its structure (Taafrout et al., 1984).
The compound has also been a target for synthetic chemistry. An efficient synthesis of natural (+)-neoisostegane was achieved using asymmetric hydrogenation catalyzed by a chiral bisphosphine-rhodium(I) complex. This approach was significant as it helped determine the absolute configuration of neoisostegane to be (M, 6R, 7R) (Achiwa et al., 1990).
Furthermore, Ruthenium(IV) tetrakis (trifluoroacetate) was utilized as a novel organometallic reagent for intramolecular non-phenolic oxidative biaryl coupling of dibenzylbutanolides, leading to the first total synthesis of neoisostegane (Landais & Robin, 1986).
Applications in Modeling and Simulation
While not directly related to neoisostegane, the development of various modeling and simulation platforms such as NeoPlexus and NéoGanesh demonstrates the scientific community's commitment to advancing computational methods and medical technologies. These tools and frameworks are pivotal in exploring complex systems and automating control in critical medical scenarios like intensive care units (Dudziak & Tsepeleva, 2017); (Dojat et al., 1997).
properties
CAS RN |
87084-98-8 |
---|---|
Product Name |
Neoisostegane |
Molecular Formula |
C23H26O7 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(9R,13R)-4,5,6,17,18-pentamethoxy-11-oxatetracyclo[13.4.0.02,7.09,13]nonadeca-1(19),2,4,6,15,17-hexaen-10-one |
InChI |
InChI=1S/C23H26O7/c1-25-18-7-12-6-13-11-30-23(24)15(13)8-17-16(14(12)9-19(18)26-2)10-20(27-3)22(29-5)21(17)28-4/h7,9-10,13,15H,6,8,11H2,1-5H3/t13-,15+/m0/s1 |
InChI Key |
UAFHDDGMOVOBAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC |
synonyms |
3a,4,13,13a-tetrahydro-5,6,7,10,11-pentamethoxydibenzo(4,5:6,7)-cycloocta(1,2-c)furan-3(1H)-one neoisostegane |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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